2-Methyl-1-(trifluoromethyl)-1H-benzimidazole

Übersicht

Beschreibung

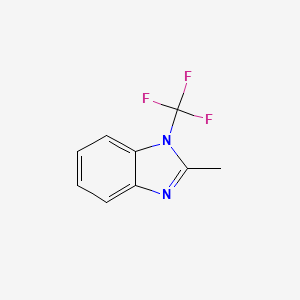

2-Methyl-1-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a methyl group at the second position and a trifluoromethyl group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable trifluoromethyl ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor electrophilic or nucleophilic attack.

Major Products

The major products formed from these reactions include N-oxides, dihydrobenzimidazole derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its targets. The benzimidazole core can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-1H-benzimidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

1-(Trifluoromethyl)-1H-benzimidazole: Lacks the methyl group at the second position, affecting its reactivity and applications.

2-Trifluoromethylbenzimidazole: The trifluoromethyl group is at a different position, leading to variations in its chemical behavior.

Uniqueness

2-Methyl-1-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both a methyl and a trifluoromethyl group, which confer distinct electronic and steric properties. These modifications enhance its stability, reactivity, and potential for various applications compared to its analogs.

Biologische Aktivität

2-Methyl-1-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of substituted phenylenediamines with trifluoroacetic acid. This reaction can be optimized for yield and purity using various synthetic methods, including microwave-assisted synthesis and conventional heating.

Antiparasitic Activity

Research has demonstrated that derivatives of this compound exhibit potent antiparasitic properties. A study evaluated a series of benzimidazole derivatives against protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The results indicated that certain compounds showed nanomolar activity against these protozoa, with some exhibiting significant in vivo efficacy against Trichinella spiralis at doses as low as 75 mg/kg .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies on various cancer cell lines revealed that certain derivatives induced apoptosis and inhibited cell proliferation. For instance, one study reported an IC50 value of 45.2 μM against U87 glioblastoma cells, indicating promising anticancer activity . The mechanism involves the disruption of DNA replication through intercalation, similar to other acridine derivatives .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, improving cell membrane penetration and facilitating interaction with nucleic acids and proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism.

- DNA Intercalation : Similar to other benzimidazole derivatives, it can intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.

Comparative Analysis

A comparison with other benzimidazole derivatives highlights the unique properties of this compound:

| Compound | Antiparasitic Activity (IC50 μM) | Anticancer Activity (IC50 μM) |

|---|---|---|

| This compound | < 1 (against Giardia intestinalis) | 45.2 (against U87 glioblastoma) |

| Albendazole | 14 (against Trichomonas vaginalis) | Not applicable |

| Metronidazole | > 10 | Not applicable |

Case Studies

- Antiparasitic Efficacy : In a study involving the treatment of T. spiralis, compounds derived from this compound demonstrated significant reduction in adult worm burden at specified dosages, showcasing their potential as antiparasitic agents .

- Cancer Cell Studies : In vitro tests on MCF-7 breast cancer cells indicated that certain derivatives led to increased LDH enzyme activity, suggesting a mechanism for inducing cytotoxicity through apoptosis .

Eigenschaften

IUPAC Name |

2-methyl-1-(trifluoromethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-6-13-7-4-2-3-5-8(7)14(6)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASQWFUDKZYHKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573368 | |

| Record name | 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328406-17-3 | |

| Record name | 2-Methyl-1-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.